molecular formula C18H20N4O3S B11043478 1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11043478
M. Wt: 372.4 g/mol
InChI Key: MTGZCPWTQDQEBC-UHFFFAOYSA-N
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Description

1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a fused pyrazolo-thiazine ring system. Let’s break down its structure:

    Cyclohexyl Ring: The cyclohexyl group provides rigidity and hydrophobic properties.

    Methyl Group: The methyl substituent enhances lipophilicity.

    Nitrophenyl Group: The nitro group (NO₂) contributes to the compound’s reactivity and electronic properties.

    Pyrazolo-Thiazinone Core: This fused ring system combines a pyrazole and thiazine moiety.

Preparation Methods

Synthesis:: The synthetic route involves several steps, including nitration, cyclization, and reduction

    Nitration of Aniline: Start by nitrating aniline (C₆H₅NH₂) to obtain 4-nitroaniline (C₆H₄N₂O₂).

    Diazotization and Cyclization: Convert 4-nitroaniline to its diazonium salt, which then undergoes cyclization with a thioamide (e.g., thioacetamide) to form the pyrazolo-thiazinone core.

    Reduction: Finally, reduce the nitro group to an amino group using a suitable reducing agent (e.g., SnCl₂/HCl).

Industrial Production:: Industrial-scale production methods may vary, but they typically follow similar principles.

Chemical Reactions Analysis

1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one participates in various reactions:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The cyclohexyl and methyl groups are susceptible to substitution reactions.

    Oxidation: The thiazinone core may undergo oxidation.

Common reagents include reducing agents (e.g., SnCl₂), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying its interactions with biological targets.

    Industry: As a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Similar compounds include other pyrazolo-thiazinones or related heterocycles. the specific uniqueness of this compound requires further investigation.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

1-cyclohexyl-6-methyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C18H20N4O3S/c1-11-19-17-15(18(23)20-21(17)13-5-3-2-4-6-13)16(26-11)12-7-9-14(10-8-12)22(24)25/h7-10,13,16H,2-6H2,1H3,(H,20,23)

InChI Key

MTGZCPWTQDQEBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NN2C4CCCCC4

Origin of Product

United States

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